methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways affected and the nature of the alterations.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have a wide range of potential effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the hydroxyethyl and carbamoyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and optimized reaction conditions to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the benzoate moiety results in an alcohol .
Scientific Research Applications
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains the indole nucleus.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22-12-16(15-5-3-4-6-17(15)22)18(23)11-21-19(24)13-7-9-14(10-8-13)20(25)26-2/h3-10,12,18,23H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOXVJPKNBUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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